
(1R,3R)-3-(3-Chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,3R)-3-(3-Chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2742931-93-5. It has a molecular weight of 225.67 and is stored at room temperature. The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO2/c1-11(2)8(9(11)10(14)15)6-3-4-13-5-7(6)12/h3-5,8-9H,1-2H3,(H,14,15)/t8-,9+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 225.67 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
- EN300-1976073 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Mechanistic studies explore its impact on cell cycle regulation, apoptosis, and angiogenesis .
- The compound’s unique structure suggests it could be used in crop protection. Studies have explored its insecticidal and fungicidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides. EN300-1976073 may offer novel modes of action against pests and pathogens .
- EN300-1976073’s cyclopropane core makes it an interesting candidate for neurological research. Scientists have investigated its potential as a modulator of neurotransmitter receptors or ion channels. Preclinical studies explore its effects on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
- The compound’s rigid cyclopropane ring and carboxylic acid functionality make it suitable for materials science. Researchers have synthesized polymers incorporating EN300-1976073, aiming for controlled drug release systems. These materials could enhance drug stability and targeted delivery .
- EN300-1976073’s chiral nature has attracted interest in asymmetric synthesis. Chemists explore its use as a chiral auxiliary or catalyst in enantioselective reactions. Its cyclopropane motif provides a unique scaffold for designing novel catalysts .
- Understanding the fate of EN300-1976073 in the environment is crucial. Researchers investigate its biodegradability, persistence, and potential ecological impact. Studying its breakdown products and metabolites helps assess environmental risks .
Anticancer Research
Crop Protection and Pest Management
Neurological Disorders
Materials Science and Drug Delivery
Enantioselective Synthesis and Chiral Catalysts
Environmental Chemistry and Biodegradation
These applications highlight the versatility and potential impact of EN300-1976073 in diverse scientific domains. Further research will uncover additional uses and refine our understanding of this intriguing compound . If you’d like more detailed information on any specific application, feel free to ask! 😊
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,3R)-3-(3-chloropyridin-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-11(2)8(9(11)10(14)15)6-3-4-13-5-7(6)12/h3-5,8-9H,1-2H3,(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBPTHNSZBIABU-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=C(C=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O)C2=C(C=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)
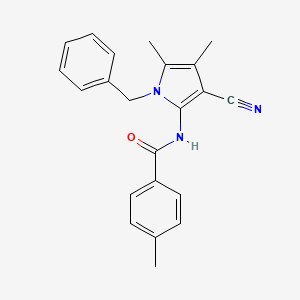
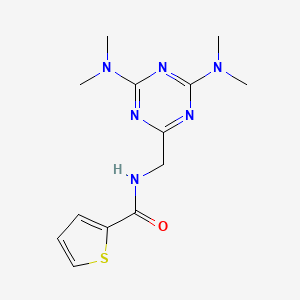

![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)
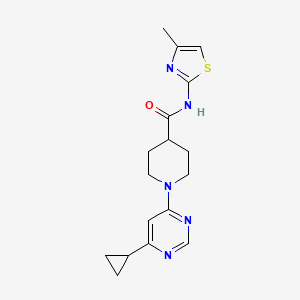
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
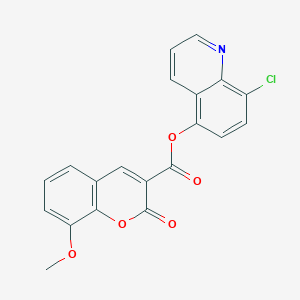
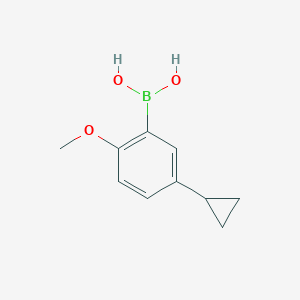
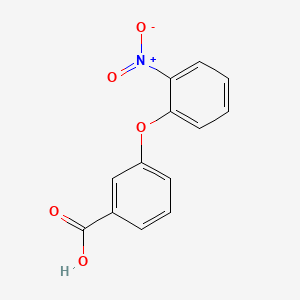

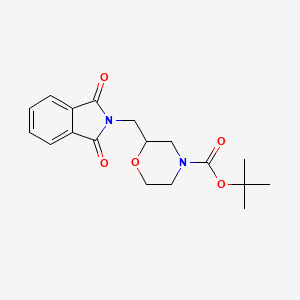
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)
![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)